N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(1H-indol-3-yl)butanamide
Description
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(1H-indol-3-yl)butanamide is a synthetic organic compound featuring a quinoxaline core substituted with hydroxy and oxo groups, linked via an ethyl bridge to a butanamide moiety terminating in an indole ring. The quinoxaline heterocycle (1,4-diazine) distinguishes it from structurally related compounds like quinazolines (1,3-diazines). Predicted physicochemical properties (e.g., molecular weight ~362.38 g/mol, density ~1.39 g/cm³) are inferred from structurally analogous compounds .
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C22H22N4O3/c27-20(11-5-6-15-14-24-17-8-2-1-7-16(15)17)23-12-13-26-19-10-4-3-9-18(19)25-21(28)22(26)29/h1-4,7-10,14,24H,5-6,11-13H2,(H,23,27)(H,25,28) |
InChI Key |
HSOLJQYDMDNHAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Biological Activity
N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-4-(1H-indol-3-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and related research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a quinoxaline moiety with an indole derivative. The structural formula is represented as follows:
This structural complexity suggests a variety of possible interactions with biological targets, making it a candidate for pharmacological evaluation.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. A study highlighted the effectiveness of quinoxaline derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Mechanism of Action | IC50 (µM) |
|---|---|---|
| Quinoxaline Derivative A | Apoptosis induction | 5.2 |
| Quinoxaline Derivative B | Cell cycle arrest | 3.8 |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Studies have shown that quinoxaline derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria. The presence of hydroxyl and amide groups enhances their interaction with bacterial cell membranes, leading to increased permeability and cell death .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of related compounds have revealed their potential in treating neurodegenerative diseases. The mechanism involves the modulation of oxidative stress pathways and neuroinflammation, which are critical factors in conditions like Alzheimer's disease .
Case Study: Neuroprotective Effects
In a study involving animal models of neurodegeneration, treatment with a quinoxaline derivative demonstrated significant reductions in markers of oxidative stress and inflammation, suggesting a protective effect on neuronal cells.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including microwave-assisted synthesis which enhances yield and reaction speed. This method allows for the efficient formation of the compound while minimizing side reactions .
Table 2: Synthesis Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Conventional Synthesis | Standard heating methods | 60 |
| Microwave-Assisted Synthesis | Rapid heating for efficiency | 85 |
Comparison with Similar Compounds
Structural Analogues with Quinazoline Cores
Compound : 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide (CAS 920423-09-2)
- Core Heterocycle: Quinazoline (1,3-diazine) vs. quinoxaline (1,4-diazine) in the target compound.
- Substituents: 2-hydroxy-4-oxo (quinazoline) vs. 3-hydroxy-2-oxo (quinoxaline).
- Indole Position : 5-yl vs. 3-yl in the target compound.
- Molecular Formula : C₂₀H₁₈N₄O₃ (identical formula inferred for the target compound).
- Physicochemical Properties :
Key Differences :
- The indole-5-yl substituent in the analogue could influence binding interactions in biological systems compared to the 3-yl position in the target compound.
Indole-Containing Amides with Varied Cores
Compound : N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()
- Core Structure: Fluorinated biphenyl propanamide vs. quinoxaline-based butanamide.
- Functional Groups: Fluoro-biphenyl enhances lipophilicity and metabolic stability compared to the hydroxy-oxoquinoxaline group .
- Biological Relevance : Fluorinated aromatic systems are common in drug design for improved bioavailability.
Compound : N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide ()
- Core Structure: Tosyl (sulfonamide) group vs. hydroxy-oxoquinoxaline.
- Pharmacological Potential: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), whereas quinoxalines are explored for antimicrobial/anticancer activity .
Compounds with N,O-Bidentate Directing Groups
Compound : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Functional Groups: Hydroxy-dimethylethyl group enables metal coordination, similar to the hydroxy-oxoquinoxaline moiety in the target compound.
Comparative Data Table
Research Implications
- Quinoxaline vs. Quinazoline: Quinoxaline’s 1,4-diazine structure may offer stronger π-π stacking interactions than quinazoline, relevant in drug-DNA interactions .
- Amide Linkage : Enhances solubility and stability compared to ester or ether linkages in analogues like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
